5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Overview

Description

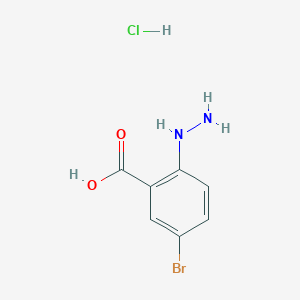

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with hydrazinyl and bromine groups, respectively. This compound is typically used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-5-bromobenzoic acid.

Diazotization: The 2-amino-5-bromobenzoic acid is treated with concentrated hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using hydrazine hydrate to yield 5-Bromo-2-hydrazinylbenzoic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is used across various scientific disciplines.

- Chemistry It serves as an intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, reduction, and substitution due to the hydrazinyl group and bromine atom on the benzene ring.

- Biology This compound is valuable in studying enzyme inhibition and protein interactions. The hydrazinyl group can form covalent bonds with active site residues in enzymes, potentially inhibiting enzyme activity and disrupting cellular processes.

- Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The hydrazinyl group can be oxidized to form azo or azoxy compounds using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction The compound can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution The bromine atom can be substituted with nucleophiles like amines or thiols, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazinyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and is the basis for its potential use as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

2-Hydrazinylbenzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-aminobenzoic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

5-Bromo-2-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and hydrazinyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .

Biological Activity

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and underlying mechanisms.

Chemical Structure and Properties

This compound (CAS Number: 177192-82-4) has the molecular formula CHBrNO and a molecular weight of 231.047 g/mol. The presence of the bromine atom and hydrazine functional group contributes to its reactivity and biological activity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of various derivatives of 5-bromo-2-hydrazinylbenzoic acid. For example, a study synthesized a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid, revealing significant antiproliferative effects against cancer cell lines such as 769-P and HepG2. Notably, certain derivatives exhibited high selectivity towards cancer cells while showing moderate toxicity towards normal cells .

Table 1: Cytotoxicity Data of Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Derivative 5 | 769-P | 12.5 | High |

| Derivative 13 | HepG2 | 15.0 | Moderate |

| Derivative 8 | Vero | >50 | Low |

Antimicrobial Activity

The antimicrobial efficacy of 5-bromo-2-hydrazinylbenzoic acid derivatives has also been investigated. Compounds were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Gram-positive bacteria .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus (MRSA) | 3.125 |

| Derivative B | B. subtilis | 6.25 |

| Derivative C | A. baumannii | >50 |

The mechanisms through which 5-bromo-2-hydrazinylbenzoic acid exerts its biological effects are diverse:

- Cytotoxic Mechanism : The introduction of halogen substituents has been shown to enhance cytotoxicity by altering the electronic properties of the compound, facilitating interactions with cellular targets involved in proliferation .

- Antimicrobial Mechanism : The hydrazine group is believed to play a crucial role in disrupting bacterial cell wall synthesis and function, leading to increased susceptibility to bacterial strains .

- COX-2 Inhibition : Some studies suggest that derivatives may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, thereby providing an additional pathway for their anticancer effects .

Case Studies

Several case studies have documented the efficacy of compounds derived from 5-bromo-2-hydrazinylbenzoic acid in preclinical models:

- Case Study 1 : A derivative demonstrated significant tumor growth inhibition in a xenograft model of HepG2 liver cancer, suggesting potential for further development as an anticancer agent.

- Case Study 2 : In vivo toxicity assessments indicated that selected derivatives showed no significant adverse effects on organ function in animal models, supporting their safety profile for therapeutic use .

Properties

IUPAC Name |

5-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHHDKFFMKKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.